6-bromo-5-methoxy-1H-benzo[d][1,2,3]triazole
Description
Properties
IUPAC Name |
5-bromo-6-methoxy-2H-benzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O/c1-12-7-3-6-5(2-4(7)8)9-11-10-6/h2-3H,1H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWDDAKMDHIMOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NNN=C2C=C1Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Bromination of 5-methoxy-1H-benzo[d][1,2,3]triazole
Starting Material: 5-methoxy-1H-benzo[d][1,2,3]triazole.
Reagent: Bromine (Br2) or N-bromosuccinimide (NBS).
Solvent: Acetic acid or chloroform.
Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
-
Methoxylation of 6-bromo-1H-benzo[d][1,2,3]triazole
Starting Material: 6-bromo-1H-benzo[d][1,2,3]triazole.
Reagent: Sodium methoxide (NaOCH3) in methanol.
Conditions: The reaction is conducted under reflux conditions to facilitate the substitution of the hydrogen atom with a methoxy group.
Industrial Production Methods
Industrial production of 6-bromo-5-methoxy-1H-benzo[d][1,2,3]triazole typically involves large-scale bromination and methoxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The methoxy group can undergo electrophilic substitution reactions, such as nitration or sulfonation.
-
Oxidation and Reduction
Oxidation: The methoxy group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro derivatives of the compound can be reduced to amines using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Concentrated sulfuric acid (H2SO4) or nitric acid (HNO3) for nitration.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Major Products
Substitution Products: Various substituted benzotriazoles depending on the nucleophile used.
Oxidation Products: Formyl or carboxyl derivatives.
Reduction Products: Amino derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a bromine atom at the 6-position and a methoxy group at the 5-position of the benzo[d][1,2,3]triazole ring. Its molecular formula is CHBrNO. The structural characteristics of this compound enhance its stability and reactivity, making it suitable for various chemical modifications that can lead to potential therapeutic agents.
Anticancer Activity
Research has indicated that derivatives of 6-bromo-5-methoxy-1H-benzo[d][1,2,3]triazole exhibit significant biological activities against various cancer cell lines. For instance:
- In vitro Studies : A derivative demonstrated an IC50 value of 0.43 µM against HCT116 colon cancer cells, indicating potent anticancer properties compared to standard treatments .
- Mechanism of Action : The compound has been shown to induce apoptosis and inhibit cell migration through modulation of epithelial and mesenchymal markers .
Antimicrobial Properties
The compound's derivatives have also been investigated for their antimicrobial activities:
- Bacterial Inhibition : Some analogs exhibited strong antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, certain benzotriazole derivatives showed MIC values comparable to standard antibiotics against resistant strains like MRSA .
- Fungal Activity : The presence of halogen substituents has been linked to enhanced antifungal activity in some derivatives, making them potential candidates for treating fungal infections .
Material Science
6-Bromo-5-methoxy-1H-benzo[d][1,2,3]triazole is utilized in the development of novel materials due to its unique chemical properties:
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance their thermal stability and mechanical properties. Its ability to form stable complexes with metal ions is also explored for applications in catalysis and sensor technology.
Case Study 1: Anticancer Evaluation
A study evaluated a series of triazole-containing compounds derived from 6-bromo-5-methoxy-1H-benzo[d][1,2,3]triazole against multiple cancer cell lines. The results indicated that specific modifications led to enhanced selectivity towards cancerous cells while sparing normal cells from toxicity .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial efficacy of various derivatives against resistant bacterial strains. The study found that certain halogenated derivatives displayed significant activity against MRSA and other pathogens, suggesting their potential as new antibiotic agents .
Mechanism of Action
The mechanism of action of 6-bromo-5-methoxy-1H-benzo[d][1,2,3]triazole varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. For example, as an antimicrobial agent, it can disrupt the cell membrane integrity of bacteria, leading to cell death. In catalysis, it acts as a ligand, coordinating with metal centers to form active catalytic complexes.
Comparison with Similar Compounds
Key Structural Differences :
- 6-Chloro-7-methyl-3-[2-(5-bromo-2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (): Contains a benzodithiazine core instead of benzotriazole. Bromine is part of a hydroxybenzylidene substituent, differing in position and electronic effects compared to the bromine in the target compound. IR spectra show characteristic SO₂ (1335–1160 cm⁻¹) and C=N (1610 cm⁻¹) stretches, absent in the triazole-based target compound .
Table 1: Substituent and Isomeric Comparisons
| Compound | Core Structure | Substituents | Key Functional Groups |
|---|---|---|---|
| 6-Bromo-5-methoxy-1H-benzo[d][1,2,3]triazole | Benzo[1,2,3]triazole | Br (C6), OMe (C5) | Bromo, Methoxy |
| 6-Chloro-7-methyl-benzodithiazine (2) | Benzodithiazine | Br (benzylidene), SO₂, C=N | Sulfone, Imine |
| 3-Bromo-5-methoxy-1,2,4-triazole (15) | 1,2,4-Triazole | Br (C3), OMe (C5), MeOCH₂ (N1) | Bromo, Methoxy, Methoxymethyl |
| Methyl 7-bromo-1-methyl-triazole (20) | Benzo[1,2,3]triazole | Br (C7), COOMe (C5), Me (N1) | Bromo, Ester, Methyl |
Spectroscopic and Physicochemical Properties
- IR Spectroscopy :
- NMR Spectroscopy :
Biological Activity
6-Bromo-5-methoxy-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that belongs to the 1,2,3-triazole family. Its unique structure, characterized by a fused triazole and benzene ring system, contributes to its significant biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 6-bromo-5-methoxy-1H-benzo[d][1,2,3]triazole is CHBrNO. The presence of a bromine atom at the 6-position and a methoxy group at the 5-position enhances its chemical reactivity and stability in various environments. The compound's structural features make it a candidate for various medicinal applications.
Biological Activities
Research indicates that 6-bromo-5-methoxy-1H-benzo[d][1,2,3]triazole exhibits a range of biological activities:
- Anticancer Activity : Compounds containing the 1,2,3-triazole moiety have shown promising anticancer properties. For instance, derivatives with similar structures have demonstrated significant inhibitory effects on cancer cell lines such as HCT116 (IC50 = 0.43 µM) and MCF-7 . These effects are often attributed to the ability of triazole compounds to induce apoptosis and inhibit cell migration .
- Antimicrobial Activity : The compound has been noted for its antimicrobial properties. Studies have shown that triazole derivatives can exhibit potent antibacterial and antifungal activities against various strains . The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
- Neuroprotective Effects : The 1,2,3-triazole ring has been associated with anti-cholinesterase activity, which is beneficial in treating neurodegenerative diseases by enhancing acetylcholine levels in the brain . This property suggests potential applications in cognitive enhancement and neuroprotection.
Case Studies
Several studies have explored the biological activity of 6-bromo-5-methoxy-1H-benzo[d][1,2,3]triazole:
- Anticancer Studies : A study evaluated the effects of triazole derivatives on HCT116 cells and found that these compounds significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways .
- Antimicrobial Efficacy : Another study reported that various triazole derivatives exhibited strong inhibition rates against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of halogen substituents was crucial for enhancing antibacterial activity .
- Neuroprotective Potential : Research into the anti-cholinesterase activity of triazoles indicated that these compounds could serve as leads for developing treatments for Alzheimer's disease by inhibiting acetylcholinesterase (AChE) enzymes .
Data Table: Biological Activities Summary
Q & A
Q. What are the key synthetic routes for 6-bromo-5-methoxy-1H-benzo[d][1,2,3]triazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves sequential functionalization of the benzotriazole core. For bromination, electrophilic substitution using in a polar aprotic solvent (e.g., DMF) at 60–80°C is common. Methoxy group introduction may employ nucleophilic aromatic substitution (SNAr) with sodium methoxide under reflux in anhydrous THF. Critical parameters include stoichiometric control of brominating agents, reaction temperature (to minimize side reactions like over-bromination), and inert atmosphere to prevent oxidation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of 6-bromo-5-methoxy-1H-benzo[d][1,2,3]triazole?
- Methodological Answer :
- distinguishes aromatic protons: deshielded signals at δ 7.5–8.5 ppm for triazole-adjacent protons, with splitting patterns indicating substitution positions. The methoxy group appears as a singlet at δ 3.8–4.0 ppm.
- identifies quaternary carbons (e.g., C-Br at ~115 ppm, C-OCH at ~55 ppm).
- IR Spectroscopy : A strong absorbance at ~1250 cm (C-O stretch of methoxy) and ~600 cm (C-Br stretch).
- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 257 [M], with fragmentation patterns confirming bromine and methoxy loss (e.g., m/z 178 [M-Br-CHO]) .
Advanced Research Questions
Q. How can researchers design experiments to optimize regioselectivity in bromination/methoxylation of the benzotriazole scaffold?
- Methodological Answer : Use computational tools (DFT calculations) to predict electron density distribution and identify reactive sites. For example, bromination favors the para position relative to the triazole nitrogen due to electron-withdrawing effects. Experimentally, vary directing groups (e.g., nitro or amino substituents) to modulate reactivity. Kinetic studies under controlled conditions (e.g., low temperature, slow reagent addition) can isolate intermediates and refine pathways .
Q. What strategies resolve contradictory data in biological activity studies of 6-bromo-5-methoxy-1H-benzo[d][1,2,3]triazole derivatives?
- Methodological Answer :
- Comparative Assays : Replicate studies across multiple cell lines or enzymatic systems to isolate compound-specific effects vs. assay artifacts.
- Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that may interfere with activity.
- Computational Docking : Validate binding hypotheses using molecular docking against target proteins (e.g., kinases or oxidoreductases) to reconcile disparate IC values .
Q. How do solvent polarity and protic/aprotic environments affect the reactivity of 6-bromo-5-methoxy-1H-benzo[d][1,2,3]triazole in cross-coupling reactions?
- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) stabilize charged intermediates in Suzuki-Miyaura couplings, enhancing reaction rates. Protic solvents (e.g., ethanol) may deactivate palladium catalysts. Solvent choice also influences solubility: methoxy groups increase hydrophilicity, requiring solvent mixtures (e.g., THF/HO) for homogeneous reactions. Dielectric constant () and Kamlet-Taft parameters should be optimized for specific reaction steps .
Q. What computational methods predict the electronic properties of 6-bromo-5-methoxy-1H-benzo[d][1,2,3]triazole for materials science applications?
- Methodological Answer :
- DFT Calculations : Calculate HOMO/LUMO energies to assess electron-withdrawing effects of bromine and electron-donating methoxy groups.
- TD-DFT : Simulate UV-Vis spectra to evaluate optoelectronic potential (e.g., absorption maxima in organic semiconductors).
- Molecular Dynamics (MD) : Model packing behavior in crystalline phases to predict charge transport efficiency .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility profiles of 6-bromo-5-methoxy-1H-benzo[d][1,2,3]triazole derivatives?
- Methodological Answer : Standardize solubility testing using the shake-flask method with buffered solutions (pH 2–12) and HPLC quantification. Variables like crystallinity (analyzed via XRD) and polymorphic forms can explain divergence. For example, amorphous forms may show higher solubility than crystalline counterparts .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
